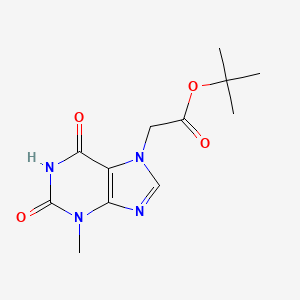

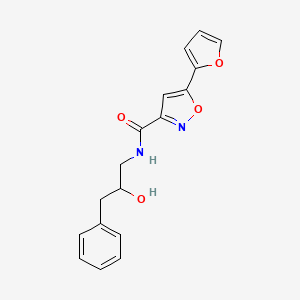

5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to "5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide" involves various chemical strategies. One approach is the one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles, leading to a mixture of isomers in variable ratios (Martins et al., 2002). Additionally, isoxazolopyridazinones can be synthesized from functionalized vinyl sulfoxides, showcasing the versatility of synthetic routes for such compounds (Ruano et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide" is characterized by isoxazole and pyridazinone moieties. These structures are crucial for the compound's chemical behavior and interactions. Isoxazolines from cycloaddition reactions and their rearrangements offer insights into the complex molecular structure of these compounds (Coşkun & Çetin, 2009).

Chemical Reactions and Properties

The chemical reactions involving compounds with isoxazole and pyridazinone rings include cycloadditions, nucleophilic substitutions, and rearrangements. The reactivity is influenced by the electronic nature of the substituents and the ring strain of the isoxazole moiety. For example, the synthesis of isoxazolo[4,5-d]pyridazin-4(5H)-ones from vinyl sulfoxides involves nitrile oxides and hydrazine hydrate, highlighting the compound's versatility in chemical transformations (Ruano et al., 2002).

Scientific Research Applications

Phase II Trial of Temozolomide in Patients with Progressive Low-Grade Glioma

Temozolomide, a chemotherapeutic agent that undergoes conversion to an active methylating agent under physiological conditions, was studied for its effectiveness in treating progressive, low-grade glioma. This phase II trial demonstrated an objective response rate of 61% (24% complete response and 37% partial response), indicating temozolomide's potential as a treatment option for low-grade glioma, warranting further evaluation of this agent in treating these tumors (Quinn et al., 2003).

Treatment of Solid Tumors in Children with NSC-45388

5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (NSC-45388) was administered to children with various solid tumors resistant to conventional therapy. The study highlighted the drug's minimal but definite activity as a single agent in children with advanced neuroblastoma and rhabdomyosarcoma, suggesting its potential in combination therapy (Finklestein et al., 1975).

Investigation of GSK1322322 Metabolism and Disposition

GSK1322322, a peptidase deformylase inhibitor antibiotic, was studied for its metabolism and disposition in healthy humans, demonstrating the utility of the Entero-Test for biliary sampling. This research provides insights into drug metabolism and the importance of understanding the pharmacokinetic profiles for developing effective treatments (Mamaril-Fishman et al., 2014).

Human Poisoning with Prochloraz Imidazole Fungicide

A study on human poisoning with prochloraz, a broad-spectrum imidazole fungicide, underscores the importance of understanding the toxicological profiles of chemical compounds. Such studies are crucial for developing safety protocols and treatments in cases of accidental exposure (Chen et al., 2013).

Pharmacokinetics and Metabolism of Anticonvulsant Agent D2624

The novel anticonvulsant agent N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) was studied for its pharmacokinetics and metabolism in rats and humans. Understanding the metabolic pathways and pharmacokinetics of such compounds is essential for drug development, ensuring efficacy and safety (Martin et al., 1997).

properties

IUPAC Name |

5-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-9-8-10(15-19-9)12(18)13-5-3-7-16-11(17)4-2-6-14-16/h2,4,6,8H,3,5,7H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEFNMZKCNUBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

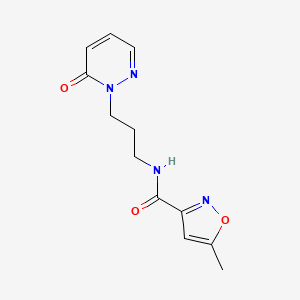

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)

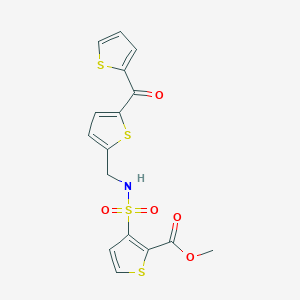

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)

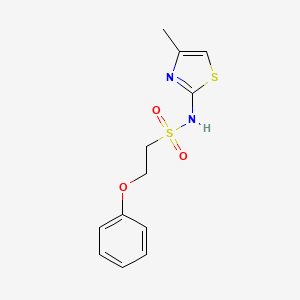

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)